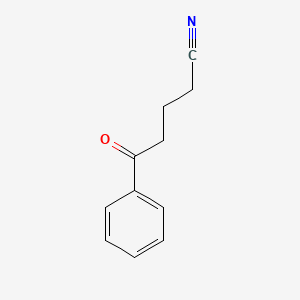

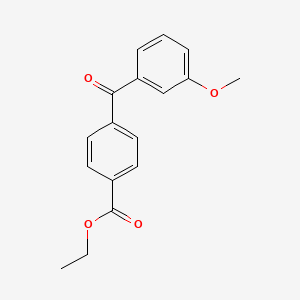

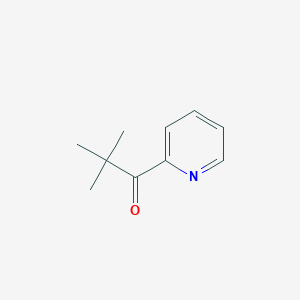

5-Oxo-5-phenylpentanenitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Oxo-5-phenylpentanenitrile has been described in the literature . The multigram synthesis of (2S)- and (2R)-2-(1-methylethyl)-5-oxo-2-phenylpentanenitriles is described, using either (4R)-2,2-dimethyl-1,3-dioxolan-4-ylmethanol or (2R)-butane-1,2,4-triol as chiral auxiliary .Molecular Structure Analysis

The molecular structure of 5-Oxo-5-phenylpentanenitrile has been analyzed in various studies . The molecular formula is C11H12O2, with an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da .Chemical Reactions Analysis

While specific chemical reactions involving 5-Oxo-5-phenylpentanenitrile are not detailed in the search results, it’s known that this compound can participate in various reactions due to its functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Oxo-5-phenylpentanenitrile have been analyzed . The compound has a molecular weight of 176.21 g/mol, a topological polar surface area of 34.1 Ų, and a complexity of 169 .Wissenschaftliche Forschungsanwendungen

Oxidative Radical 1,2-Alkylarylation of Alkenes

- Research Application : This study describes a metal-free oxidative 1,2-alkylarylation of unactivated alkenes with the α-C(sp(3))-H bonds of acetonitriles for the synthesis of 5-oxo-pentanenitriles. The method involves C(sp(3))-H oxidative coupling with the C-C double bond and 1,2-aryl-migration, representing a new access to acyclic molecules through metal-free oxidative alkene 1,2-alkylarylation (Yang Li et al., 2015).

Palladium-Catalyzed Cascade Reactions

- Research Application : This study presents the first example of Pd-catalyzed cascade reactions of 5-oxohexanenitrile with arylboronic acids, affording important synthon 2-methylpyridines that can be further translated through C(sp3)-H functionalization to construct pyridine derivatives (Xinrong Yao et al., 2020).

Synthesis of Dialkyl 2-(1-Cyano-2-Oxo-1-Phenyl-Alkyl)-3-(Triphenyl-λ5-Phosphanylidene)-Succinates

- Research Application : This research involves the reaction of 3-oxo-2-phenyl-butanenitrile or 3-oxo-2-phenyl-pentanenitrile with dialkyl acetylenedicarboxylates in the presence of triphenylphosphine to produce highly-functionalized salt-free ylides (I. Yavari et al., 2004).

Synthesis and Characterisation of N-1,10-Phenanthrolin-5-ylalkylamides

- Research Application : This study covers the synthesis and spectroscopic characterisation of different amide-functionalised N-1,10-phenanthrolin-5-ylalkylamides, used to obtain heteroleptic [Ru(phen)2L]2+ complexes (P. Ramiro et al., 2005).

Synthesis of Enantiomerically Pure Organoiodine Catalysts

- Research Application : This research focuses on the synthesis of enantiomerically pure iodoarenes and their application to the α-oxysulfonylation of propiophenone, and the lactonization of 5-oxo-5-phenylpentanoic acid using MCPBA as a stoichiometric oxidant (U. Farooq et al., 2010).

Eigenschaften

IUPAC Name |

5-oxo-5-phenylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJHYHAFFOQUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908816 | |

| Record name | 5-Oxo-5-phenylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-5-phenylvaleronitrile | |

CAS RN |

10413-00-0 | |

| Record name | NSC222801 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxo-5-phenylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1296623.png)